molecular formula C24H20N4O2 B10903663 2-(3-ethoxyphenyl)-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide

2-(3-ethoxyphenyl)-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B10903663
M. Wt: 396.4 g/mol
InChI Key: DTBZBNYGRFJXOV-WGOQTCKBSA-N
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Description

2-(3-ETHOXYPHENYL)-N’~4~-[(E)-1-(3-PYRIDYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ETHOXYPHENYL)-N’~4~-[(E)-1-(3-PYRIDYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethoxybenzene reacts with an appropriate quinoline derivative.

    Formation of the Hydrazide: The hydrazide functionality is introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.

    Condensation with Pyridine Aldehyde: The final step involves the condensation of the hydrazide with pyridine aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the hydrazide group, converting it to the corresponding amine.

    Substitution: The ethoxyphenyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-ETHOXYPHENYL)-N’~4~-[(E)-1-(3-PYRIDYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 2-(3-ETHOXYPHENYL)-N’~4~-[(E)-1-(3-PYRIDYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3-ETHOXYPHENYL)-N’~4~-[(E)-1-(3-PYRIDYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE shares similarities with other quinoline derivatives such as chloroquine and quinine, which are known for their antimalarial properties.
  • Hydrazide Derivatives: Compounds like isoniazid, which is used as an antitubercular agent, also share structural similarities.

Uniqueness

What sets 2-(3-ETHOXYPHENYL)-N’~4~-[(E)-1-(3-PYRIDYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE apart is its combination of the quinoline core with the ethoxyphenyl and pyridyl groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-2-30-19-9-5-8-18(13-19)23-14-21(20-10-3-4-11-22(20)27-23)24(29)28-26-16-17-7-6-12-25-15-17/h3-16H,2H2,1H3,(H,28,29)/b26-16+

InChI Key

DTBZBNYGRFJXOV-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4

Origin of Product

United States

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